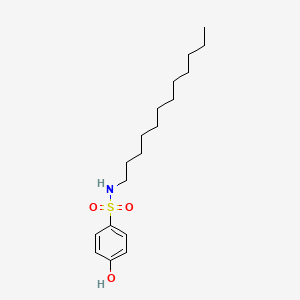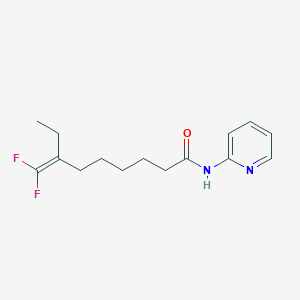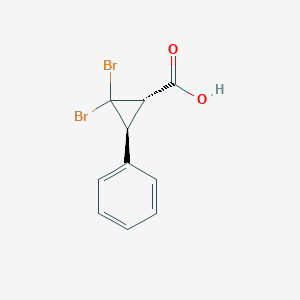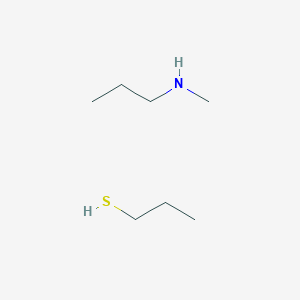
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine is a chemical compound that belongs to the class of acridine derivatives This compound is characterized by the presence of a chloro-substituted tetrahydroacridine moiety linked to a hexane-1,6-diamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine typically involves the following steps:
Formation of the Tetrahydroacridine Core: The tetrahydroacridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chlorobenzaldehyde and cyclohexanone under acidic conditions.
Chlorination: The tetrahydroacridine core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Coupling with Hexane-1,6-diamine: The chlorinated tetrahydroacridine is coupled with hexane-1,6-diamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized acridine derivatives.
Reduction: Formation of reduced tetrahydroacridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
科学研究应用
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential as a fluorescent probe.
作用机制
The mechanism of action of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft. This action is beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease.
相似化合物的比较
Similar Compounds
Tacrine: An acridine derivative used as an acetylcholinesterase inhibitor.
Donepezil: A piperidine derivative used in the treatment of Alzheimer’s disease.
Galantamine: An alkaloid used as an acetylcholinesterase inhibitor.
Uniqueness
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine is unique due to its specific structural features, such as the chloro-substituted tetrahydroacridine core and the hexane-1,6-diamine chain. These features contribute to its distinct chemical reactivity and potential therapeutic applications.
属性
CAS 编号 |
681211-37-0 |
|---|---|
分子式 |
C19H26ClN3 |
分子量 |
331.9 g/mol |
IUPAC 名称 |
N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C19H26ClN3/c20-14-9-10-16-18(13-14)23-17-8-4-3-7-15(17)19(16)22-12-6-2-1-5-11-21/h9-10,13H,1-8,11-12,21H2,(H,22,23) |
InChI 键 |
LJSPSBVUMABUDW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


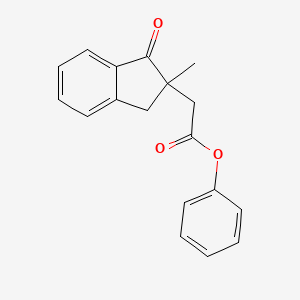
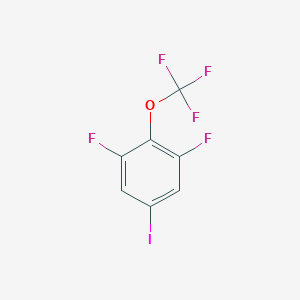
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)
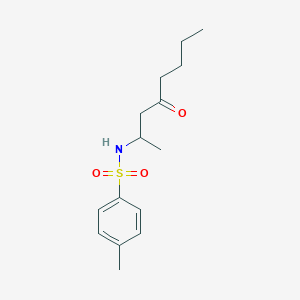
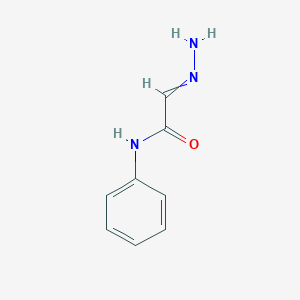

![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
